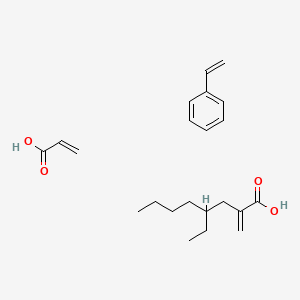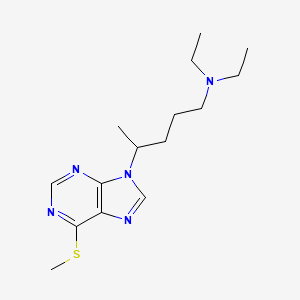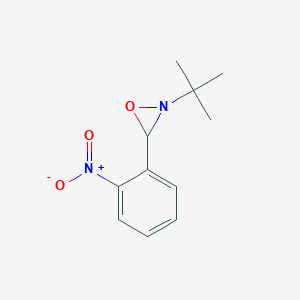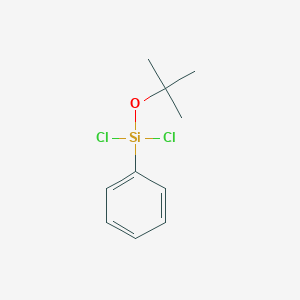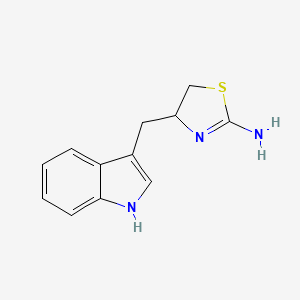
Dicyclohexano-30-crown-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexano-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether groups. This compound, in particular, is characterized by its large ring size and the presence of cyclohexane groups, which enhance its complexation properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexano-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dicyclohexyl glycol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexano-30-crown-10 undergoes various chemical reactions, including complexation, substitution, and oxidation. Its ability to form stable complexes with metal cations is one of its most notable properties .
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions with halides and other nucleophiles under mild conditions.
Major Products: The major products of these reactions are typically the metal-crown ether complexes, which have various applications in chemical analysis and separation processes .
Wissenschaftliche Forschungsanwendungen
Dicyclohexano-30-crown-10 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dicyclohexano-30-crown-10 involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and stability of the cation in non-polar solvents, facilitating various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Dibenzo-30-crown-10: Similar in structure but contains benzene rings instead of cyclohexane.
Dicyclohexano-24-crown-8: Smaller ring size with similar complexation properties.
18-crown-6: Smaller crown ether with fewer ether groups and different complexation behavior.
Uniqueness: Dicyclohexano-30-crown-10 is unique due to its large ring size and the presence of cyclohexane groups, which provide enhanced stability and complexation properties compared to other crown ethers. Its ability to form stable complexes with a wide range of cations makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
17455-26-4 |
|---|---|
Molekularformel |
C28H52O10 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriacontane |
InChI |
InChI=1S/C28H52O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h25-28H,1-24H2 |
InChI-Schlüssel |
IZEJVMKOAQHEAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOC3CCCCC3OCCOCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


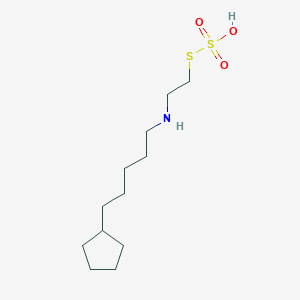
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

